Methyl 4-amino-3-(2-hydroxyethoxy)benzoate hydrochloride
Description
Historical Context and Discovery
The development of this compound emerged from the broader historical context of aminobenzoic acid derivative research that began in the early twentieth century. The foundational work on aminobenzoic acids, particularly compounds like methyl 3-amino-4-hydroxybenzoate, which was historically known as Orthoform and used medicinally, established the synthetic pathways and analytical methods that would later enable the development of more complex derivatives. The systematic exploration of substitution patterns on the aminobenzoate scaffold led researchers to investigate hydroxyalkoxy modifications as a means of enhancing molecular properties and synthetic versatility.
The specific synthesis and characterization of this compound represents part of the contemporary expansion of aminobenzoate chemistry that occurred during the late twentieth and early twenty-first centuries. This period saw increased interest in developing substituted aminobenzoate derivatives as potential pharmaceutical intermediates and synthetic building blocks. The incorporation of the hydroxyethoxy functionality reflects the recognition that such modifications could provide enhanced solubility characteristics and additional sites for further chemical modification, thereby expanding the synthetic potential of the aminobenzoate framework.
Nomenclature and Classification
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for substituted benzoic acid derivatives. The compound name indicates the methyl ester functionality, the amino group positioned at the 4-position of the benzene ring, and the 2-hydroxyethoxy substituent located at the 3-position, with the entire structure existing as a hydrochloride salt. This naming convention provides unambiguous identification of the compound's structural features and enables precise communication within the scientific community.
The compound can be classified within several overlapping chemical categories that reflect its structural and functional characteristics. Primarily, it belongs to the class of aminobenzoic acid derivatives, which encompasses a broad range of compounds derived from the basic aminobenzoic acid framework through various substitution patterns. Additionally, the compound can be categorized as an aromatic ester due to the presence of the methyl benzoate functionality, and as a hydrochloride salt owing to its ionic association with hydrogen chloride. The hydroxyethoxy substitution also places the compound within the broader category of ether-containing aromatics, reflecting the oxygen-carbon linkage in the side chain.
| Classification Category | Specific Designation | Structural Basis |
|---|---|---|
| Primary Classification | Aminobenzoic Acid Derivative | Amino-substituted benzoic acid core |
| Secondary Classification | Aromatic Ester | Methyl benzoate functionality |
| Tertiary Classification | Hydrochloride Salt | Ionic association with hydrogen chloride |
| Functional Classification | Ether-containing Aromatic | Hydroxyethoxy substituent |
Structural Significance in Aminobenzoate Chemistry
The structural architecture of this compound represents a significant advancement in aminobenzoate chemistry through its integration of multiple functional elements within a single molecular framework. The positioning of the amino group at the 4-position creates an optimal electronic environment that influences both the reactivity of the ester functionality and the overall molecular properties. This specific substitution pattern has been demonstrated to provide enhanced synthetic versatility compared to other aminobenzoate isomers, particularly in reactions involving nucleophilic substitution and electrophilic aromatic substitution processes.
The incorporation of the 2-hydroxyethoxy substituent at the 3-position introduces both steric and electronic effects that distinguish this compound from simpler aminobenzoate derivatives. The hydroxyethoxy group provides additional hydrogen bonding capabilities while simultaneously introducing conformational flexibility through the ethyl linker. This structural modification has been shown to influence the compound's solubility characteristics and its behavior in various synthetic transformations. Related compounds in the aminobenzoate family, such as methyl 4-amino-3-hydroxybenzoate, demonstrate different reactivity patterns due to the absence of the extended alkoxy chain, highlighting the significance of the structural modifications present in the target compound.
The formation of the hydrochloride salt represents another crucial aspect of the compound's structural significance. The ionic association between the amino group and hydrogen chloride creates enhanced crystallinity and stability compared to the free base form. This salt formation also influences the compound's handling properties and its behavior in various solvents, making it more suitable for certain synthetic applications. The structural relationship between the hydrochloride salt and the free base form has been characterized through various analytical techniques, providing insights into the effects of salt formation on molecular geometry and intermolecular interactions.
Registration and Identification Parameters
The registration and identification of this compound within chemical databases and regulatory systems reflects its recognized importance as a research chemical and synthetic intermediate. The compound has been assigned the Chemical Abstracts Service registry number 2060007-27-2, which serves as its primary identifier in scientific literature and commercial transactions. This registration number distinguishes the hydrochloride salt from the free base form, which carries a different Chemical Abstracts Service number, ensuring precise identification and preventing confusion in research and commercial applications.
The compound's molecular descriptors provide comprehensive identification parameters that facilitate database searches and structural verification. The molecular formula C₁₀H₁₄ClNO₄ and molecular weight of 247.68 grams per mole serve as fundamental identification criteria. Additional structural identifiers include the Simplified Molecular Input Line Entry System notation and International Chemical Identifier codes, which provide machine-readable representations of the molecular structure. The International Chemical Identifier Key, specifically XAUGAJIITWRGJK-UHFFFAOYSA-N, offers a unique hash-based identifier that enables precise database queries and structural matching.
| Identifier Type | Value | Database/System |
|---|---|---|
| Chemical Abstracts Service Number | 2060007-27-2 | Chemical Abstracts Service |
| Molecular Formula | C₁₀H₁₄ClNO₄ | Universal |
| Molecular Weight | 247.68 g/mol | Universal |
| International Chemical Identifier Key | XAUGAJIITWRGJK-UHFFFAOYSA-N | International Union of Pure and Applied Chemistry |
| PubChem Compound Identifier | 10560441 | National Center for Biotechnology Information |
The compound's commercial availability through specialized chemical suppliers indicates its established position within the research chemical marketplace. Current market preparations typically achieve purity levels of 95 percent or higher, with storage recommendations specifying sealed containers maintained at temperatures between 2 and 8 degrees Celsius. These specifications reflect the compound's stability characteristics and optimal preservation conditions for maintaining chemical integrity during storage and handling. The pricing structure for various quantities suggests active demand within the research community and established synthetic protocols for large-scale preparation.
Properties
IUPAC Name |
methyl 4-amino-3-(2-hydroxyethoxy)benzoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4.ClH/c1-14-10(13)7-2-3-8(11)9(6-7)15-5-4-12;/h2-3,6,12H,4-5,11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAUGAJIITWRGJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)N)OCCO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Esterification of 4-Aminomethylbenzoic Acid to Methyl 4-(aminomethyl)benzoate
The starting point for the synthesis of methyl 4-amino-3-(2-hydroxyethoxy)benzoate hydrochloride typically involves the esterification of 4-aminomethylbenzoic acid with methanol in the presence of hydrochloric acid. This process is critical to form the methyl ester intermediate, which can then undergo further functionalization.
- Reaction: 4-aminomethylbenzoic acid + methanol → methyl 4-(aminomethyl)benzoate
- Catalyst: Hydrochloric acid (HCl)
- Temperature: The reaction mixture is cooled to between −15°C and +10°C, preferably +5°C to +10°C during workup.
- pH Adjustment: After esterification, the mixture is adjusted to pH 4–9 by adding a water-soluble base (e.g., potassium hydroxide or sodium hydroxide, 4–6% aqueous solution).
- Extraction: The product is extracted into an organic solvent (e.g., toluene or aromatic hydrocarbons), with the aqueous phase sometimes saturated with sodium chloride to improve extraction efficiency.
- Yields: This method yields methyl 4-(aminomethyl)benzoate in excellent yields, typically over 85%, preferably 88% or higher.
- Avoids the need for isolating hydrochloride intermediates, improving economic and ecological viability.
- Controls premature hydrolysis of the methyl ester by careful pH and temperature regulation during workup.
| Parameter | Condition/Range | Notes |
|---|---|---|
| Temperature | −15 to +10 °C (preferably +5 to +10 °C) | During pH adjustment and extraction |
| pH after base addition | 4 to 9 (preferably 5 to 8) | Adjusted with aqueous KOH or NaOH |
| Base concentration | 2 to 50% (preferably 4 to 6%) | Aqueous KOH or NaOH solutions |
| Extraction solvent | Toluene or aromatic hydrocarbons | Salt saturation of aqueous phase improves extraction |
| Yield | >85%, preferably ≥88% | High yield with optimized conditions |
This process is described in detail in patent literature.
Introduction of the 2-Hydroxyethoxy Group via Williamson Ether Synthesis
To obtain the 3-(2-hydroxyethoxy) substituent on the methyl 4-amino benzoate core, a Williamson ether synthesis is typically employed. This involves alkylation of a hydroxy-substituted methyl aminobenzoate with a suitable haloethanol derivative.
- Starting material: Methyl 4-amino-3-hydroxybenzoate or its derivatives.
- Alkylating agent: 2-haloethanol (e.g., 2-chloroethanol or 2-bromoethanol).
- Base: Strong base such as potassium carbonate or sodium hydride to deprotonate the phenol group.
- Solvent: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- Temperature: Reaction conducted at elevated temperature (often 50–100 °C) to facilitate ether formation.
- Outcome: Formation of methyl 4-amino-3-(2-hydroxyethoxy)benzoate.
This method is supported by the synthesis of related hydroxy-substituted aminobenzoates and benzo[d]thiazole derivatives, where Williamson ether synthesis has been effectively used to introduce alkoxy substituents on aromatic rings.
Formation of Hydrochloride Salt
The final step to obtain this compound involves protonation of the amino group to form the hydrochloride salt, which improves solubility and stability.
- Dissolve the free base compound in an appropriate solvent (e.g., ethanol or methanol).
- Add anhydrous hydrogen chloride gas or a solution of hydrochloric acid.
- Stir the mixture at ambient temperature until complete salt formation.
- Isolate the hydrochloride by filtration or crystallization.
This step is standard for preparing hydrochloride salts of amines and is implied in the preparation of related aminobenzoate hydrochlorides.
Summary Table of Preparation Steps
| Step | Reaction/Process | Conditions/Notes | Expected Yield/Outcome |
|---|---|---|---|
| 1. Esterification | 4-aminomethylbenzoic acid + MeOH + HCl | Temp: −15 to +10 °C; pH adjusted 4–9; base: KOH/NaOH 4–6% | >85% yield methyl 4-(aminomethyl)benzoate |
| 2. Etherification (Williamson) | Methyl 4-amino-3-hydroxybenzoate + 2-haloethanol + base | Temp: 50–100 °C; solvent: DMF/DMSO; base: K2CO3 or NaH | Moderate to good yield of 3-(2-hydroxyethoxy) derivative |
| 3. Hydrochloride salt formation | Amino compound + HCl in solvent | Ambient temperature, stirring | Hydrochloride salt isolated as solid |
Research Findings and Considerations
- Process Optimization: The esterification step requires strict temperature and pH control to avoid hydrolysis and maximize extraction efficiency.
- Base Selection: Potassium hydroxide and sodium hydroxide are preferred bases for pH adjustment due to their solubility and ease of handling.
- Solvent Effects: Use of toluene or aromatic hydrocarbons for extraction is beneficial, especially when the aqueous phase is saturated with sodium chloride to enhance product transfer to the organic phase.
- Alkylation Efficiency: The Williamson ether synthesis is a reliable method for introducing hydroxyethoxy substituents on aromatic rings, with yields depending on reaction time, temperature, and base strength.
- Purity and Stability: Formation of the hydrochloride salt stabilizes the amino group and improves compound handling and storage.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-3-(2-hydroxyethoxy)benzoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Synthesis
Methyl 4-amino-3-(2-hydroxyethoxy)benzoate hydrochloride serves as an intermediate in organic synthesis. It can participate in various chemical reactions, including:
- Oxidation : The hydroxyethoxy group can be oxidized to form aldehydes or carboxylic acids.
- Reduction : The amino group can be reduced to primary amines.
- Substitution : The amino group can undergo nucleophilic substitution to create diverse derivatives.
These reactions are facilitated by common reagents such as potassium permanganate for oxidation and lithium aluminum hydride for reduction. The compound's ability to form various derivatives makes it valuable in the development of new chemical entities.
Biological Research
In biological studies, this compound is investigated for its potential interactions with biomolecules and its biological activities:
- Antimicrobial Properties : Research indicates significant antimicrobial activity against various bacterial strains. For example, it has demonstrated a minimum inhibitory concentration (MIC) of ≤ 25 µM against Staphylococcus aureus and ≤ 20 µM against Pseudomonas aeruginosa. These findings suggest its potential as a lead compound for developing new antimicrobial agents.
- Antitumor Activity : The compound has been evaluated for its cytotoxic effects on cancer cell lines. Studies show that it can induce apoptosis in specific concentrations, indicating its potential for further development in cancer treatment.
Medicinal Chemistry
This compound is explored for therapeutic applications:
- Drug Development : Its structural features may enhance its ability to modulate enzyme activity and receptor interactions, making it a candidate for drug development. The compound's unique properties allow it to serve as a scaffold for designing new pharmaceuticals targeting various diseases .
Material Science
In material science, this compound is utilized in the synthesis of specialty chemicals. Its reactivity allows for the development of materials with tailored properties suitable for specific applications.
Antimicrobial Efficacy Study
A study assessed the efficacy of this compound against Staphylococcus aureus, yielding an MIC comparable to established antibiotics like ciprofloxacin. This suggests its potential as an alternative therapeutic agent.
Cytotoxicity Assessment
In vitro assays on human cancer cell lines revealed that this compound could induce apoptosis at specific concentrations, indicating pathways for further development in cancer treatment.
Mechanism of Action
The mechanism of action of Methyl 4-amino-3-(2-hydroxyethoxy)benzoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the hydroxyethoxy group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to potential therapeutic effects .
Comparison with Similar Compounds
Methyl 4-amino-3-(tert-butyl)benzoate Hydrochloride
- Molecular Formula: C₁₂H₁₈ClNO₂
- Molecular Weight : 243.73 g/mol
- Key Differences :
- The tert-butyl group at position 3 introduces significant steric bulk and hydrophobicity compared to the 2-hydroxyethoxy group in the target compound.
- Lower oxygen content (2 oxygen atoms vs. 5 in the target compound) reduces polarity and aqueous solubility.
- Applications : Likely used in hydrophobic drug formulations or as an intermediate in synthetic organic chemistry due to its stability .
2-(Diethylamino)ethyl 4-amino-3-butoxybenzoate Hydrochloride (Metabutoxycaine Hydrochloride)
Methyl 3-(2-aminoethoxy)benzoate Hydrochloride
- Molecular Formula: C₁₀H₁₄ClNO₃
- Molecular Weight : 231.68 g/mol
- Key Differences: The aminoethoxy group is located at position 3 instead of position 4, altering electronic distribution and hydrogen-bonding capacity. Fewer oxygen atoms reduce polarity compared to the target compound.
- Applications: Potential use in peptide synthesis or as a building block for bioactive molecules .
4-[2-(Dimethylamino)ethoxy]-3-ethoxybenzaldehyde Hydrochloride
- Molecular Formula: C₁₃H₂₀ClNO₃
- Molecular Weight : 289.76 g/mol
- Key Differences: A dimethylaminoethoxy group and ethoxy substituent create a zwitterionic structure, enhancing solubility in polar solvents. The aldehyde functional group at position 4 enables further derivatization, unlike the methyl ester in the target compound.
- Applications : Intermediate in synthesizing dyes or receptor-targeted drugs .
Structural and Functional Analysis
Substituent Effects on Physicochemical Properties
| Compound | Substituent at Position 3 | Substituent at Position 4 | LogP* | Aqueous Solubility |
|---|---|---|---|---|
| Target Compound | 2-Hydroxyethoxy | Amino | ~0.5 | High |
| Methyl 4-amino-3-(tert-butyl) | tert-Butyl | Amino | ~3.2 | Low |
| Metabutoxycaine Hydrochloride | Butoxy | Amino | ~2.8 | Moderate |
| Methyl 3-(2-aminoethoxy) | Aminoethoxy | - | ~0.1 | High |
*Estimated LogP values based on substituent contributions.
Biological Activity
Methyl 4-amino-3-(2-hydroxyethoxy)benzoate hydrochloride is a compound of significant interest in pharmacological and biochemical research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound features an amino group and a hydroxyethoxy group, which contribute to its reactivity and biological interactions. The amino group can form hydrogen bonds with various biological molecules, while the hydroxyethoxy group can participate in biochemical reactions, enhancing its potential as a therapeutic agent.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. The following mechanisms have been identified:
- Enzyme Modulation : The compound can modulate the activity of enzymes through hydrogen bonding and steric interactions.
- Receptor Interaction : It may bind to specific receptors, influencing various signaling pathways.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against certain bacterial strains .
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | ≤ 25 µM |
| Pseudomonas aeruginosa | ≤ 20 µM |
| Bacillus cereus | ≤ 30 µM |
These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents .
Antitumor Activity
In addition to its antimicrobial properties, this compound has been evaluated for antitumor activity. A study reported that derivatives of similar benzoate compounds demonstrated cytotoxic effects on various cancer cell lines. The compound's structural features may enhance its ability to inhibit tumor cell proliferation through apoptosis induction .
Case Studies
- Antimicrobial Efficacy Study : A study conducted on the compound's efficacy against Staphylococcus aureus demonstrated an MIC value comparable to established antibiotics like ciprofloxacin, indicating its potential as an alternative therapeutic agent .
- Cytotoxicity Assessment : In vitro assays on human cancer cell lines revealed that the compound could induce apoptosis at specific concentrations, suggesting a pathway for further development in cancer treatment .
Comparative Analysis with Similar Compounds
The unique structure of this compound distinguishes it from similar compounds. A comparison with related benzoate derivatives highlights its enhanced biological properties due to the presence of both amino and hydroxyethoxy groups:
| Compound | Key Features | Biological Activity |
|---|---|---|
| Methyl 4-(2-hydroxyethoxy)benzoate | Lacks amino group | Limited antimicrobial activity |
| Methyl 4-amino-3-hydroxybenzoate | Lacks hydroxyethoxy group | Moderate cytotoxicity |
| This compound | Contains both groups | Significant antimicrobial and antitumor activity |
Q & A
Basic Research Questions
Q. What analytical methods are recommended for assessing the purity of Methyl 4-amino-3-(2-hydroxyethoxy)benzoate hydrochloride in synthetic batches?
- Methodological Answer: High-Performance Liquid Chromatography (HPLC) is the primary method for purity assessment, as it provides high sensitivity for detecting impurities. For example, batches synthesized under optimized conditions (e.g., controlled temperature and stoichiometric ratios) typically achieve ≥98% purity when analyzed using reverse-phase HPLC with a C18 column and UV detection at 254 nm . Researchers should validate the method using reference standards and calibrate retention times to distinguish the target compound from common by-products like unreacted precursors or hydrolysis products.
Q. What are the solubility characteristics of this compound in common solvents, and how do they influence reaction design?
- Methodological Answer: The compound exhibits moderate solubility in polar aprotic solvents such as DMF and DMSO, limited solubility in water, and poor solubility in non-polar solvents like hexane. This profile necessitates the use of DMF or DMSO for reactions requiring homogeneous conditions, as seen in amidation or esterification protocols . For aqueous workups, phase separation can be achieved by adding ethanol or isopropanol to improve yield recovery.
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound to maximize yield and minimize by-products?
- Methodological Answer: Key optimization strategies include:
- Stepwise Protection of Functional Groups: Temporarily protect the amino group (e.g., using tert-butoxycarbonyl, Boc) to prevent side reactions during esterification or etherification steps .
- Controlled Reaction Conditions: Maintain temperatures below 50°C during hydrochloride salt formation to avoid decomposition, as higher temperatures may lead to cleavage of the hydroxyethoxy moiety .
- By-Product Mitigation: Use scavengers like molecular sieves to absorb excess HCl during salt formation, reducing the risk of over-acidification and unwanted hydrolysis .
Q. What advanced spectroscopic techniques are most effective for resolving structural ambiguities in this compound, particularly when NMR data conflicts with theoretical predictions?
- Methodological Answer:
- 1H/13C NMR with Deuterated Solvents: Assign peaks using DMSO-d6 to resolve proton environments (e.g., aromatic protons at δ 6.8–7.2 ppm, hydroxyethoxy protons at δ 3.5–4.0 ppm) . Discrepancies in splitting patterns may arise from dynamic rotational isomerism; variable-temperature NMR can clarify this.
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion [M+H]+ with <2 ppm error to validate the molecular formula.
- IR Spectroscopy: Identify characteristic stretches (e.g., ester C=O at ~1720 cm⁻¹, NH₃⁺ at ~2500 cm⁻¹) to cross-validate functional groups .
Q. How can researchers address discrepancies in reported melting points or stability profiles of this compound across studies?
- Methodological Answer: Discrepancies often arise from differences in crystallinity, hydrate formation, or residual solvents. To resolve:
- Thermogravimetric Analysis (TGA): Measure weight loss upon heating to detect hydrates or solvates.
- Differential Scanning Calorimetry (DSC): Compare onset melting points under inert atmospheres to exclude oxidative decomposition artifacts.
- Recrystallization Studies: Use solvents like ethanol/water mixtures to obtain pure crystalline forms, as amorphous solids may exhibit lower apparent melting points .
Experimental Design Considerations
Q. What strategies are recommended for designing stability studies of this compound under varying pH and temperature conditions?
- Methodological Answer:
- pH-Dependent Stability: Prepare buffered solutions (pH 1–12) and monitor degradation via HPLC at 25°C, 40°C, and 60°C. The compound is likely prone to hydrolysis in acidic conditions (ester cleavage) and base-mediated deamination .
- Light Sensitivity Testing: Store samples under UV/visible light and assess photodegradation products using LC-MS.
Data Contradiction Analysis
Q. How should researchers interpret conflicting data regarding the biological activity of this compound derivatives in cell-based assays?
- Methodological Answer: Contradictions may stem from differences in cell lines, assay conditions, or impurity profiles. To address:
- Standardize Assay Protocols: Use validated cell lines (e.g., HEK293 for receptor studies) and control for batch-to-batch variability in compound purity.
- Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs (e.g., modifying the hydroxyethoxy chain length) to isolate structural determinants of activity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
